molecular formula C6H8N2O2S B070756 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol CAS No. 175205-07-9

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Cat. No. B070756
M. Wt: 172.21 g/mol
InChI Key: YNVMVIUSRGXSEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, involves multi-step chemical processes. These often include reactions like substitution, nitration, ammoniation, oxidation, and reduction, leading to the formation of the desired mercapto-pyrimidinol derivatives (Alagarsamy, Vijayakumar, & Solomon, 2007). Another example includes the synthesis from 2,6-Dichloropyridine through a series of similar reactions (Jin, 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by spectroscopic methods such as IR and NMR. These techniques provide insights into the arrangement of atoms and the presence of functional groups in the molecule. For instance, 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, a compound with a structure similar to 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, was primarily identified using IR and 1H-NMR (Guan Jin, 2010).

Chemical Reactions and Properties

The chemical behavior of such compounds often involves interactions with various reagents to form new heterocyclic systems. The mercapto group (-SH) in these molecules can undergo various chemical transformations, contributing to their reactivity and potential biological activities (Hassan, Youssef, El-zohry, & El-wafa, 1988).

Scientific Research Applications

Hybrid Catalysts in Synthesis

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, as a part of the pyrimidine family, plays a critical role in the synthesis of complex molecular structures. Parmar et al. (2023) highlighted the importance of pyranopyrimidine scaffolds, particularly the 5H-pyrano[2,3-d]pyrimidine, in the pharmaceutical industry due to its broad synthetic applications and bioavailability. This review emphasizes the application of hybrid catalysts in synthesizing various pyrimidine derivatives, showcasing the compound's significance in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).

Biological Activities and Medicinal Applications

The pyrimidine core, including compounds like 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, is known for its vast pharmacological effects. Rashid et al. (2021) reviewed the anti-inflammatory activities of pyrimidine derivatives, illustrating their inhibitory effects against key inflammatory mediators, thereby showcasing the therapeutic potential of these compounds (Rashid et al., 2021). Similarly, Chiriapkin (2022) underlined the extensive range of pharmacological activity of pyrimidine derivatives, acknowledging their potential as scaffolds for new biologically active compounds (Chiriapkin, 2022).

Optoelectronic Materials

The pyrimidine family, including 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, has seen emerging applications in the field of optoelectronics. Lipunova et al. (2018) discussed the significance of pyrimidine derivatives in fabricating materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlights the role of these compounds in creating novel optoelectronic materials, suggesting a promising avenue for scientific applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The compound is labeled with a warning signal word. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, and P501 . These codes correspond to various safety measures to be taken while handling the compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and others.

properties

IUPAC Name

6-(methoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h2H,3H2,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVMVIUSRGXSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351611
Record name 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

CAS RN

175205-07-9
Record name 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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